2-methyl-1H-anthra[1,2-d]imidazole-6,11-dione
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Overview
Description
2-Methyl-1H-anthra[1,2-d]imidazole-6,11-dione is a heterocyclic compound with the molecular formula C16H10N2O2 and a molecular weight of 262.2628 g/mol . This compound is part of the anthraquinone-imidazole family, known for its diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H-anthra[1,2-d]imidazole-6,11-dione typically involves the cyclization of amido-nitriles. One reported method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H-anthra[1,2-d]imidazole-6,11-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the imidazole ring or the anthraquinone moiety.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various substituents onto the anthraquinone or imidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
2-Methyl-1H-anthra[1,2-d]imidazole-6,11-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe and sensor for detecting metal ions like Ag+.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism of action of 2-methyl-1H-anthra[1,2-d]imidazole-6,11-dione varies depending on its application:
Telomerase Inhibition: The compound interacts with the telomerase enzyme, inhibiting its activity and leading to reduced telomere length in cancer cells.
Fluorescent Sensing: The compound undergoes photo-induced electron transfer (PET) or charge transfer (CT) mechanisms when interacting with metal ions, leading to fluorescence changes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Diethylamino)-2-hydroxyphenyl)-3H-anthra[1,2-d]imidazole-6,11-dione (AQ1)
- 2-(2-Hydroxynaphthalen-1-yl)-1H-anthra[1,2-d]imidazole-6,11-dione (AQ2)
Uniqueness
2-Methyl-1H-anthra[1,2-d]imidazole-6,11-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a telomerase inhibitor and a fluorescent sensor sets it apart from other similar compounds .
Properties
CAS No. |
30634-09-4 |
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Molecular Formula |
C16H10N2O2 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
2-methyl-3H-naphtho[3,2-e]benzimidazole-6,11-dione |
InChI |
InChI=1S/C16H10N2O2/c1-8-17-12-7-6-11-13(14(12)18-8)16(20)10-5-3-2-4-9(10)15(11)19/h2-7H,1H3,(H,17,18) |
InChI Key |
IXPPRTBZHPTQCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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